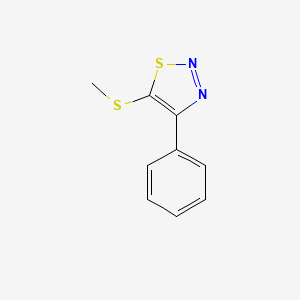
1-(Furan-3-ylmethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-ylmethyl)piperidine-4-carboxamide is a compound that features a piperidine ring substituted with a furan-3-ylmethyl group and a carboxamide group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is also notable for its presence in various bioactive molecules .
Métodos De Preparación
The synthesis of 1-(Furan-3-ylmethyl)piperidine-4-carboxamide can be achieved through several routes. One common method involves the condensation of a carboxylic acid with an amine in the presence of a coupling reagent such as TiCl4 . This reaction typically occurs in pyridine at elevated temperatures (around 85°C) and yields the desired amide product with high purity . Industrial production methods often involve similar condensation reactions but may utilize different catalysts or solvents to optimize yield and scalability .
Análisis De Reacciones Químicas
1-(Furan-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydride (NaH) . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Furan-3-ylmethyl)piperidine-4-carboxamide has been studied for its potential antiviral activity, particularly against human coronaviruses . It has shown promising results in inhibiting the replication of various coronavirus strains, including SARS-CoV-2, in vitro . . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(Furan-3-ylmethyl)piperidine-4-carboxamide involves its interaction with viral proteins, inhibiting their function and preventing viral replication . The compound targets specific enzymes and proteins essential for the virus’s life cycle, thereby reducing the viral load in infected cells . In cancer research, piperidine derivatives have been shown to modulate various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, leading to apoptosis and inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
1-(Furan-3-ylmethyl)piperidine-4-carboxamide can be compared to other piperidine derivatives and furan-containing compounds. Similar compounds include:
Piperidine-4-carboxamide: Lacks the furan-3-ylmethyl group but shares the piperidine and carboxamide moieties.
Furan-2-carboxamide: Contains the furan ring and carboxamide group but lacks the piperidine ring.
Spiropiperidines: Feature a spirocyclic structure with a piperidine ring fused to another ring system.
The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(furan-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-11(14)10-1-4-13(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFVQSDOPWAAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2628339.png)

![[(4-Methoxyphenyl)-phenylmethyl]hydrazine](/img/structure/B2628343.png)
![2-(4-Methylphenyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B2628344.png)
![4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2628347.png)
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)
![4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2628349.png)
![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2628351.png)

![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B2628354.png)

amine](/img/structure/B2628357.png)
